molecular formula C14H17NO B1441729 (Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine CAS No. 1184638-70-7

(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine

Cat. No. B1441729
CAS RN: 1184638-70-7
M. Wt: 215.29 g/mol
InChI Key: XCOFEAMZTYGFGF-UHFFFAOYSA-N
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Description

“(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine” is a chemical compound with the molecular formula C14H17NO. It has a molecular weight of 215.3 . The compound is in liquid form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H17NO/c1-12-4-6-13(7-5-12)8-9-15-11-14-3-2-10-16-14/h2-7,10,15H,8-9,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 215.3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Activity : A study describes the synthesis of furan derivatives, including those similar to “(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine”, and their antimicrobial activity. The synthesis was carried out using the Gewald reaction and involved the preparation of furfuryl cyanoacetamide. The resultant compounds were screened for antimicrobial activity (Arora et al., 2013).

  • Biological Activity Studies : Another research explored the biological activities of methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives. The amine derivative showed potent biological activity, including cytotoxicity against cancer cell lines and antimicrobial effects (Phutdhawong et al., 2019).

Chemical Reactions and Transformations

  • Catalyst-Free Domino Reaction : A study focused on a catalyst-free domino reaction involving ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine. This led to the synthesis of furan derivatives with significant yields. Some of these derivatives exhibited high mortality against certain pests (Zhao et al., 2020).

  • Decarboxylative Claisen Rearrangement Reactions : Furan-2-ylmethyl derivatives were used in decarboxylative Claisen rearrangement reactions, yielding disubstituted heteroaromatic products (Craig et al., 2005).

Applications in Drug Synthesis and Biological Studies

  • Synthesis of Schiff Base and Amine Derivatives : Ethyl N′-furan-2-carbonylbenzohydrazonate, a Schiff base derivative, was synthesized and showed effective antiurease and antioxidant activities, highlighting its potential in medicinal applications (Sokmen et al., 2014).

  • Transition to Tetrazole Derivatives : A study synthesized novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine with promising antimicrobial and anticancer activities, demonstrating the versatility of furan-2-ylmethyl compounds in drug development (Szulczyk et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-12-4-6-13(7-5-12)8-9-15-11-14-3-2-10-16-14/h2-7,10,15H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOFEAMZTYGFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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